1-(4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid . The mixture is stirred under reflux conditions for a specified period, followed by purification through crystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: It can be used in studies to understand its interaction with various biological targets.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzene sulfonamide pyrazole thio-oxadiazole: This compound shares the pyrazole moiety and has shown potential as an antimicrobial and antitubercular agent.
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole: This compound also features a methoxyphenyl group and a pyrazole ring, and has been studied for its medicinal properties.
Uniqueness
1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE is unique due to its combination of a pyrrolidine ring, pyrazole moiety, and methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H20N4O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(2-pyrazol-1-ylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c1-24-15-5-3-14(4-6-15)21-12-13(11-16(21)22)17(23)18-8-10-20-9-2-7-19-20/h2-7,9,13H,8,10-12H2,1H3,(H,18,23) |
InChI Key |
CTELQQPTDPDKTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC=N3 |
Origin of Product |
United States |
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